molecular formula C29H34N4O3S3 B2969875 N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide CAS No. 449767-89-9

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide

Cat. No.: B2969875
CAS No.: 449767-89-9
M. Wt: 582.8
InChI Key: BQHHKCLXPYGPGT-UHFFFAOYSA-N
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Description

This compound is a structurally complex benzothiazole-thienopyridine hybrid featuring a sulfamoyl benzamide moiety. Its core structure includes a fused thieno[2,3-c]pyridine ring system substituted with a benzothiazole group at the 3-position and an ethyl group at the 6-position. The benzamide component is further modified with a butyl-ethyl sulfamoyl group at the para position. The ethyl and butyl substituents likely enhance lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N4O3S3/c1-4-7-17-33(6-3)39(35,36)21-14-12-20(13-15-21)27(34)31-29-26(22-16-18-32(5-2)19-25(22)38-29)28-30-23-10-8-9-11-24(23)37-28/h8-15H,4-7,16-19H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQHHKCLXPYGPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-[butyl(ethyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like topoisomerases, which are crucial for DNA replication and cell division. The compound may also interact with various signaling pathways, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzothiazole- and sulfonamide-containing derivatives. Below is a comparative analysis of structurally related compounds based on available evidence:

Compound Name Key Structural Features Molecular Weight Notable Substituents Potential Applications Reference
Target Compound Benzothiazole-thienopyridine core, butyl-ethyl sulfamoyl benzamide ~600 g/mol* Ethyl (C2H5), Butyl-Ethyl sulfamoyl Kinase inhibition, enzyme modulation
N-[3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide Similar core; methyl-phenyl sulfamoyl group ~586 g/mol* Methyl (CH3), Phenyl (C6H5) sulfamoyl Enhanced receptor selectivity
4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)benzamide Benzothiazole with methoxy and ethyl groups; butyl-methyl sulfamoyl ~485 g/mol Methoxy (OCH3), Butyl-Methyl sulfamoyl Antibacterial/antifungal activity
N-(6-methyl-1,3-benzothiazol-2-yl)-2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole-sulfanyl acetamide linked to benzothiazole ~532 g/mol Nitrophenyl (NO2-C6H4), Pyrimidoindole Anticancer (topoisomerase inhibition)
6-((5-(Benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)methoxy)-2-phenylpyridazin-3(2H)-one Triazole-pyridazone hybrid with benzylthio and ethyl groups ~476 g/mol Benzylthio (SCH2C6H5), Ethyl-triazole Anti-inflammatory, COX-2 inhibition

*Calculated based on structural formulae.

Key Comparative Insights:

Sulfamoyl Modifications :

  • The target compound’s butyl-ethyl sulfamoyl group contrasts with the methyl-phenyl variant in , which may alter steric bulk and electronic effects, impacting target binding.
  • The methoxy-substituted benzothiazole in demonstrates how polar groups (e.g., OCH3) can modulate solubility but may reduce blood-brain barrier penetration compared to alkyl chains.

Core Heterocycles: The thieno[2,3-c]pyridine core in the target compound offers a rigid, planar structure conducive to π-π stacking in enzyme active sites, whereas pyrimidoindole in introduces additional hydrogen-bonding sites for DNA interaction.

Bioactivity Trends :

  • Sulfonamide derivatives (e.g., target compound and ) are frequently associated with enzyme inhibition due to sulfonamide’s role as a zinc-binding motif.
  • Nitrophenyl and pyrimidoindole groups in correlate with DNA-damaging or topoisomerase-targeting activities, suggesting divergent mechanisms compared to the target compound.

In contrast, the methoxy group in may improve aqueous solubility (logP ~3.5).

Research Findings and Limitations

  • Synthetic Challenges : The target compound’s multi-step synthesis (analogous to methods in ) requires specialized reagents like caesium carbonate, complicating scalability.
  • Biological Data Gaps : While structural analogues like and have documented anticancer or anti-inflammatory activities, specific data for the target compound (e.g., IC50 values, toxicity) are absent in the provided evidence.

Q & A

Q. Table 1: Hypothetical Synthesis Route Comparison

StepMethodConditionsYield*Purity*
Thienopyridine FormationMicrowave cyclization150°C, 30 min, DMF75–85%>90%
Sulfamoyl CouplingBuchwald-HartwigPd(OAc)2_2, 100°C, 12 h60–70%85–90%
Final PurificationColumn + RecrystallizationEthyl acetate/hexane, EtOH/H2_2O90–95%>99%
*Hypothetical data based on synthesis principles from .

Advanced: How can contradictory biological activity data for structurally similar benzothiazole derivatives be resolved?

Answer:
Discrepancies may arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .
  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., trifluoromethyl vs. sulfamoyl groups) across derivatives. For example, trifluoromethyl enhances metabolic stability but may reduce solubility .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to identify steric clashes or solvation effects that explain activity differences .

Basic: What are common purification challenges for thieno[2,3-c]pyridine intermediates, and how are they addressed?

Answer:
Challenges include:

  • Hydrophobic Byproducts : Use gradient elution in column chromatography (hexane → ethyl acetate) to separate polar intermediates .
  • Low Solubility : Recrystallize in ethanol/water (1:1) at 4°C to enhance crystal formation .
  • Residual Catalysts : Chelate metal residues (e.g., Pd) with silica-immobilized thiourea scavengers .

Advanced: What methodologies characterize the electronic effects of the trifluoromethyl and sulfamoyl groups?

Answer:

  • DFT Calculations : Compute electrostatic potential maps to visualize electron-withdrawing effects of the trifluoromethyl group. Compare HOMO/LUMO levels with non-fluorinated analogs .
  • IR Spectroscopy : Analyze S=O stretching frequencies (1050–1250 cm1^{-1}) to assess sulfamoyl resonance stabilization .
  • NMR Chemical Shift Analysis : Correlate 19F^{19}F-NMR shifts (δ −60 to −70 ppm) with electronic environments .

Advanced: How should researchers statistically analyze contradictory enzyme inhibition data?

Answer:

  • Inferential Statistics : Perform ANOVA to identify significant variability between assay replicates. Use Tukey’s post-hoc test to isolate outlier conditions .
  • Bayesian Hierarchical Modeling : Account for batch effects (e.g., reagent lot variability) by pooling data across experiments .
  • Dose-Response Curve Fitting : Compare IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) to assess potency differences .

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